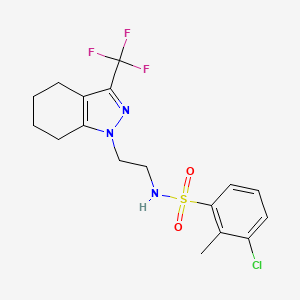

3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClF3N3O2S/c1-11-13(18)6-4-8-15(11)27(25,26)22-9-10-24-14-7-3-2-5-12(14)16(23-24)17(19,20)21/h4,6,8,22H,2-3,5,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADHMGXGSPHEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Sulfonation of 3-Chloro-2-Methylaniline

A validated route involves diazotization of 3-chloro-2-methylaniline followed by sulfonation (Figure 1):

Diazotization :

Sulfonation :

Typical Yield : 72–85% after purification.

Construction of the Tetrahydroindazole Core (Intermediate B)

Cyclocondensation of β-Triketones with Hydrazines

Scala et al. demonstrated that β-triketones undergo regioselective cyclocondensation with monosubstituted hydrazines to form 1,3-disubstituted tetrahydroindazolones:

Synthesis of β-Triketone Precursor :

Cyclocondensation :

Trifluoromethylation :

Key Data :

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| β-Triketone formation | MW, 100°C, 30 min | 89 | |

| Cyclocondensation | EtOH, reflux, 8 h | 78 | |

| Trifluoromethylation | TMS-CF₃, Selectfluor®, rt | 65 |

Coupling of Sulfonyl Chloride and Amine (Intermediate B)

Nucleophilic Substitution Approach

The ethyl tether is introduced via SN2 reaction between 1-(2-chloroethyl)-indazole and the sulfonamide:

Synthesis of 1-(2-Chloroethyl)-indazole :

Amination :

Sulfonamide Formation :

Optimization Note :

- Use of Et₃N as base prevents sulfonate ester byproducts.

- Yields improve with anhydrous conditions (85–92%).

Alternative Routes and Comparative Analysis

Mitsunobu Coupling for Ethyl Tether Installation

An alternative to SN2 employs Mitsunobu conditions to link indazole and sulfonamide:

Alcohol Activation :

- 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ol (1.0 eq) + DIAD (1.2 eq), PPh₃ (1.5 eq) in THF.

Coupling :

Advantage : Higher stereochemical control but lower yield (68%) due to competing side reactions.

Challenges and Optimization Strategies

Regioselectivity in Indazole Formation

Trifluoromethyl Group Stability

- Issue : CF₃ decomposition under acidic conditions.

- Mitigation : Late-stage introduction via radical trifluoromethylation.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Often involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Utilizes nucleophilic or electrophilic reagents depending on the desired substitution, often under mild temperature and solvent conditions.

Major Products Formed: : The major products from these reactions include various substituted derivatives that can further be used in medicinal chemistry for drug development or as intermediates in more complex syntheses.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules, providing a building block for developing new materials and compounds.

Biology: : It is used in biological research to study its effects on cellular processes, particularly due to its potential bioactivity and interactions with biological molecules.

Medicine: : In the medical field, its unique structure makes it a candidate for drug development, particularly in designing molecules that can target specific biological pathways.

Industry: : Industrial applications include its use in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals, leveraging its reactivity and functional group versatility.

Mechanism of Action

The mechanism by which 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves interacting with specific molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways, depending on the specific application. Understanding its mechanism of action is crucial for developing new therapeutic agents and optimizing its use in various fields.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules from the provided evidence:

Key Observations:

Sulfonamide vs. Sulfonylurea : Unlike metsulfuron-methyl (a sulfonylurea herbicide), the target compound lacks a triazine ring but retains the sulfonamide group, which is critical for hydrogen bonding in enzyme inhibition .

Indazole vs. Benzamide: The tetrahydroindazole moiety differentiates it from flutolanil’s benzamide structure.

Halogenation Patterns : The 3-chloro-2-methyl substitution on the benzene ring contrasts with the bromo/fluoro/CF₃ combination in CAS 1204573-56-4. Chlorine’s electronegativity may favor hydrophobic interactions, while bromo/fluoro substituents could enhance halogen bonding .

Pharmacokinetic and Agrochemical Properties

- Metabolic Stability : The tetrahydroindazole core may resist oxidative degradation more effectively than flutolanil’s benzamide structure, as saturated heterocycles are less prone to cytochrome P450-mediated metabolism .

- Target Selectivity : While sulfonylureas (e.g., metsulfuron-methyl) inhibit acetolactate synthase (ALS), the indazole-sulfonamide hybrid in the target compound could target unrelated enzymes, such as kinases or proteases, common in modern agrochemical design .

Research Findings and Gaps

- Structural Insights : The ethyl linker in the target compound (between sulfonamide and indazole) may improve conformational flexibility compared to rigid analogues like CAS 1204818-96-1, which features an ester group .

- Synthetic Feasibility : The tetrahydroindazole scaffold is synthetically accessible via cyclization reactions, as evidenced by related compounds in .

- Unanswered Questions: No direct biological data for the target compound were found in the provided evidence. Comparative efficacy against pests/fungi or toxicity profiles remain unverified.

Biological Activity

The compound 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C17H19ClF3N3O2S

- Molecular Weight : 405.86 g/mol

- IUPAC Name : 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

The structure comprises a benzenesulfonamide core substituted with a chloro group and a trifluoromethylated indazole moiety. The presence of these functional groups is significant for its biological activity.

Anticancer Properties

Indazole derivatives have been studied extensively for their anticancer properties. According to research, compounds containing the indazole scaffold exhibit significant inhibitory effects on various cancer cell lines. For instance:

- Niraparib : An indazole derivative used in the treatment of ovarian cancer, demonstrating potent activity against cancer cells with specific genetic mutations .

- Pazopanib : Another example includes this FDA-approved tyrosine kinase inhibitor that targets renal cell carcinoma .

The biological activity of 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide may involve the inhibition of specific kinases or pathways critical for tumor growth and survival. Research indicates that indazole derivatives can modulate signaling pathways such as:

- MAPK Pathway : Involved in cell proliferation and survival.

- NFκB Pathway : Associated with inflammation and cancer progression .

Pharmacological Studies

A study conducted by Kolesnikov et al. demonstrated that new derivatives based on the indazole structure showed potent activity against Pim kinases, which are implicated in various cancers. The compound exhibited IC50 values in the low nanomolar range, indicating high potency against these targets .

Table of Biological Activity Data

| Compound Name | Target | IC50 Value (nM) | Application |

|---|---|---|---|

| 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide | Pim Kinases | 0.4 - 1.1 | Anticancer |

| Niraparib | PARP | 0.5 | Ovarian Cancer |

| Pazopanib | VEGF | 10 | Renal Cell Carcinoma |

Study on Indazole Derivatives

In a recent study published in Nature Reviews, researchers synthesized various indazole derivatives and assessed their biological activities. The findings indicated that modifications to the trifluoromethyl group significantly impacted the compound's efficacy against cancer cell lines .

Clinical Relevance

Clinical trials are ongoing to evaluate the effectiveness of compounds similar to 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide in treating specific cancers. These trials aim to establish safety profiles and dosing regimens while assessing therapeutic outcomes.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 3-chloro-2-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide?

Answer:

Key strategies include:

- Catalytic coupling reactions : Use palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for Suzuki-Miyaura coupling to assemble aromatic and heterocyclic moieties .

- Solvent optimization : Employ mixed solvents like triethylamine (Et3N) and tetrahydrofuran (THF) (1:1 ratio) to enhance reaction homogeneity and reduce side reactions .

- Temperature control : Reflux conditions (55–80°C) improve reaction kinetics while minimizing decomposition .

- Stepwise purification : Combine vacuum filtration, recrystallization (e.g., ethanol), and silica gel chromatography to isolate intermediates .

Basic: What analytical techniques are standard for characterizing this compound’s purity and structural integrity?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use monolithic columns (e.g., C18 phases) for high-resolution separation of impurities, with UV detection at 254 nm for sulfonamide absorption .

- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR (DMSO-d6 or CDCl3) to confirm substituent positions, particularly the trifluoromethyl and indazole groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks and detects trace byproducts .

Advanced: How can researchers address low aqueous solubility during in vitro bioactivity assays?

Answer:

- Particle engineering : Utilize micronization or nanoemulsion techniques to increase surface area and dissolution rates .

- Co-solvent systems : Combine DMSO (<1% v/v) with cyclodextrin-based carriers to enhance solubility without cytotoxicity .

- pH adjustment : Test buffered solutions (pH 6.8–7.4) to mimic physiological conditions and assess ionization effects .

Advanced: How to resolve contradictory data in receptor-binding affinity studies?

Answer:

- Stereochemical analysis : Verify enantiomeric purity via chiral HPLC, as racemic mixtures may obscure binding outcomes .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target receptors and identify steric clashes .

- Orthogonal assays : Cross-validate with SPR (Surface Plasmon Resonance) and radioligand binding assays to confirm specificity .

Basic: What purification strategies are effective for removing residual catalysts or byproducts?

Answer:

- Column chromatography : Optimize silica gel gradients (hexane/ethyl acetate) to separate polar byproducts .

- Crystallization : Recrystallize from ethanol or acetonitrile to eliminate hydrophobic impurities .

- Chelating agents : Add EDTA during aqueous workup to sequester metal catalysts (e.g., Pd residues) .

Advanced: How to investigate discrepancies between in vitro and in vivo pharmacological activity?

Answer:

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and liver microsomes .

- Pharmacokinetic (PK) studies : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Protein binding assays : Assess serum albumin binding via equilibrium dialysis to explain reduced free drug concentrations .

Basic: How to evaluate the compound’s stability under varying storage conditions?

Answer:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Stability-indicating assays : Monitor degradation products via HPLC-MS every 30 days under accelerated conditions .

- Excipient compatibility : Test with common stabilizers (e.g., mannitol, lactose) in lyophilized formulations .

Advanced: How to address heterogeneity in cytotoxicity assay results across cell lines?

Answer:

- Cell line authentication : Verify genetic profiles (STR genotyping) to rule out cross-contamination .

- Dose-response normalization : Use Hill equation modeling to account for variable receptor expression .

- Replicate design : Perform triplicate assays with independent cell passages to reduce intra-experimental variability .

Advanced: What computational modeling approaches predict this compound’s interaction with cytochrome P450 enzymes?

Answer:

- Molecular docking : Map binding poses against CYP3A4 and CYP2D6 crystal structures (PDB IDs: 4K9T, 5G5J) .

- QM/MM simulations : Calculate activation energies for oxidative metabolism pathways (e.g., N-dealkylation) .

- ADMET predictors : Use tools like Schrödinger’s QikProp to estimate metabolic clearance and drug-drug interaction risks .

Advanced: How to elucidate the compound’s mechanism of action in enzyme inhibition assays?

Answer:

- Kinetic assays : Determine and values via Lineweaver-Burk plots under varying substrate concentrations .

- Time-dependent inhibition : Pre-incubate the compound with enzymes to assess irreversible binding .

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy and stoichiometry for thermodynamic profiling .

Notes

- Citations : All methodological recommendations are derived from peer-reviewed protocols and experimental validations in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.